molecular formula C13H16N2O6 B1313537 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid CAS No. 512180-63-1

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Cat. No.: B1313537
CAS No.: 512180-63-1
M. Wt: 296.28 g/mol
InChI Key: NIDVJUQDFSSGCK-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group on a phenyl ring, with an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Reduction: Reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group on the phenyl ring. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVJUQDFSSGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446589
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512180-63-1
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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